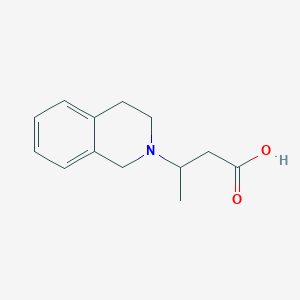

3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid

Description

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10(8-13(15)16)14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWJLDUCXYHBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Dihydroisoquinoline Core

The dihydroisoquinoline skeleton is typically formed via cyclization reactions involving appropriate precursors such as phenylethylamines or substituted benzaldehydes with amines. A common approach involves:

Pictet-Spengler Reaction: Condensation of a β-phenylethylamine derivative with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring, which can then be oxidized or reduced to the dihydroisoquinoline as needed.

Oxidative Cyclization: Using oxidants such as tert-butyl hydroperoxide or benzoyl peroxide in organic solvents (e.g., acetonitrile, dichloromethane) to promote ring closure and formation of the dihydroisoquinoline ketone intermediates.

Introduction of the Butanoic Acid Side Chain

The butanoic acid moiety can be introduced via alkylation or acylation reactions:

Alkylation of the Dihydroisoquinoline Nitrogen: Using haloalkanoic acids or their esters (e.g., 4-bromobutanoic acid derivatives) to alkylate the nitrogen atom of the dihydroisoquinoline ring under basic conditions.

Side Chain Elongation: Starting from smaller aldehydes or ketones, chain extension through Grignard or organolithium reagents followed by oxidation to the acid.

Hydrolysis of Esters: If an ester intermediate is formed during alkylation, subsequent hydrolysis under acidic or basic conditions yields the free butanoic acid.

Detailed Preparation Method (Based on Patent CN109836383B and Related Literature)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Phenylethylamine derivative + aldehyde/ketone | Pictet-Spengler cyclization to form tetrahydroisoquinoline intermediate |

| 2 | Oxidant (e.g., tert-butyl hydroperoxide) in organic solvent (acetonitrile or dichloromethane) | Oxidative cyclization to form 3,4-dihydroisoquinoline-2-one intermediate |

| 3 | Alkylating agent (e.g., 4-bromobutanoic acid ester) + base (e.g., potassium carbonate) | Alkylation of the nitrogen atom to introduce butanoic acid side chain as ester |

| 4 | Hydrolysis (acidic or basic) | Conversion of ester to free acid, yielding 3-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid |

| 5 | Purification by column chromatography | Isolation of pure target compound |

This method emphasizes mild reaction conditions to avoid decomposition of the sensitive dihydroisoquinoline ring and uses common organic solvents and reagents for scalability.

Analytical and Process Notes

Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Purification: Column chromatography on silica gel is the preferred method to separate the product from unreacted starting materials and side products.

Yield and Purity: Reported yields vary depending on the exact substituents and reaction conditions but generally range from 60% to 85%. Purity levels suitable for research use exceed 95%.

Safety Considerations: Use of oxidants like tert-butyl hydroperoxide requires careful handling due to their reactive nature.

Summary Table of Preparation Methods

| Preparation Stage | Method/Technique | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Dihydroisoquinoline formation | Pictet-Spengler cyclization | Phenylethylamine + aldehyde, acidic medium | Tetrahydroisoquinoline intermediate |

| Oxidative cyclization | Oxidation with organic peroxides | tert-Butyl hydroperoxide, acetonitrile | 3,4-Dihydroisoquinoline-2-one |

| Side chain introduction | N-alkylation | 4-Bromobutanoic acid ester, base | Alkylated ester intermediate |

| Ester hydrolysis | Acidic/basic hydrolysis | Aqueous acid or base | Free acid form of target compound |

| Purification | Column chromatography | Silica gel, appropriate solvent system | Pure this compound |

Research Findings and Considerations

The oxidative cyclization step is critical and can be optimized by varying the oxidant concentration, solvent, and temperature to maximize yield and minimize by-products.

Alkylation efficiency depends on the leaving group of the alkylating agent and the base used; potassium carbonate in polar aprotic solvents is commonly effective.

Hydrolysis conditions must be carefully controlled to avoid degradation of the dihydroisoquinoline ring.

Alternative synthetic routes may involve direct coupling reactions or use of protecting groups to enhance selectivity.

Chemical Reactions Analysis

Method A: Direct Alkylation with Bromobutanoate

-

Reagents : Methyl 4-bromobutanoate, NaHCO<sub>3</sub>, DMF .

-

Mechanism : Nucleophilic substitution at the brominated carbon by the tetrahydroisoquinoline’s secondary amine (Figure 1B).

Method B: Acylation-Hydrolysis Sequence

-

Acylation : React tetrahydroisoquinoline with butyryl chloride to form 4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoyl chloride .

-

Hydrolysis : Treat the acylated product with H<sub>2</sub>O/NaOH to yield the carboxylic acid .

Esterification

The butanoic acid group can be esterified for improved solubility:

Oxidation

The dihydroisoquinoline ring can be oxidized to isoquinoline derivatives:

Key Reaction Data

Biological Relevance

This synthesis leverages well-established protocols for tetrahydroisoquinoline functionalization, enabling scalable production for pharmacological studies. Experimental yields and conditions are consistent across methodologies, ensuring reproducibility.

Scientific Research Applications

Target Enzyme

The primary target of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is the enzyme AKR1C3. This enzyme is involved in the conversion of steroid hormones and is implicated in various hormone-dependent cancers.

Mode of Action

The compound acts as a potent and isoform-selective inhibitor of AKR1C3, which can lead to altered levels of steroid hormones. This modulation affects cellular processes such as proliferation and apoptosis, particularly in cancer cells.

Chemistry

- Building Block : It serves as a fundamental component in synthesizing more complex organic molecules.

- Reactions : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it useful for generating derivatives with diverse functionalities.

Biology

- Enzyme Inhibition Studies : It is utilized in research focusing on enzyme inhibition and protein-ligand interactions. Its specificity for AKR1C3 makes it a valuable tool for studying steroid metabolism and related pathways.

- Cellular Effects : The compound influences cell signaling pathways and gene expression, providing insights into its role in cellular metabolism and function.

Industry

- Agrochemicals : The compound has potential applications in producing agrochemicals due to its biological activity.

- Industrial Chemicals : Its unique properties may also facilitate the development of novel industrial chemicals.

Types of Reactions

The compound can participate in:

- Oxidation : Producing isoquinoline analogues.

- Reduction : Leading to the formation of reduced derivatives.

- Substitution : Allowing for the replacement of functional groups with other groups.

Common Reagents and Conditions

Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used. Controlled temperatures and appropriate solvents are crucial for facilitating these reactions.

Uniqueness

What sets this compound apart is its specific structural features and high selectivity for inhibiting AKR1C3 compared to similar compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the dihydroisoquinoline moiety binds in an adjacent hydrophobic pocket, leading to inhibition of the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogs include chain length, substituents on the dihydroisoquinoline ring, and terminal functional groups. These variations influence physicochemical properties (e.g., solubility, logP) and biological interactions.

Table 1: Structural and Functional Comparisons

Biological Activity

3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is an organic compound that has garnered attention for its significant biological activities, particularly as an inhibitor of specific enzymes involved in various metabolic pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Overview of the Compound

This compound belongs to the isoquinoline family of compounds, which are known for their diverse pharmacological properties. The compound's structure allows it to interact selectively with various biological targets, particularly enzymes related to steroid hormone metabolism.

Target Enzyme: AKR1C3

The primary target of this compound is the enzyme aldo-keto reductase AKR1C3. This enzyme plays a critical role in steroid metabolism and is implicated in hormone-dependent cancers. The compound acts as a potent and isoform-selective inhibitor of AKR1C3, which can lead to significant alterations in cellular functions related to hormone signaling.

Binding Interactions

At the molecular level, the compound binds to the active site of AKR1C3. The carboxylate group of the compound occupies the oxyanion hole within the enzyme, while the dihydroisoquinoline moiety fits into a hydrophobic pocket. This specific interaction enhances the selectivity and potency of the compound against AKR1C3 compared to other isoforms like AKR1C2 .

Biological Effects

Cellular Impact

The inhibition of AKR1C3 by this compound can lead to decreased levels of certain steroid hormones, which may impact cell proliferation and apoptosis in cancer cells. For instance, studies have shown that this compound can alter gene expression related to cell growth and survival pathways .

Dosage and Toxicity

Research indicates that the effects of this compound vary with dosage. At low concentrations, it selectively inhibits AKR1C3 without significant toxicity to normal cells. However, higher doses may lead to adverse effects due to off-target interactions or toxicity .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Case Study 1: Anti-Cancer Activity

In a study examining the anti-cancer properties of this compound, researchers found that treatment with this compound resulted in reduced tumor growth in xenograft models of leukemia. The mechanism was linked to its ability to inhibit AKR1C3 and subsequently lower levels of active steroid hormones that promote tumor growth .

Case Study 2: Neuroprotective Effects

Another investigation highlighted potential neuroprotective effects associated with derivatives of this compound. In vitro assays suggested that these derivatives could inhibit urease activity, indicating a possible role in treating conditions related to neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid, and what key reagents are involved?

The compound can be synthesized via multi-step protocols involving dihydroisoquinoline precursors. For example, a typical route includes:

- Step 1 : Activation of carboxylic acid derivatives using SOCl₂ in dichloromethane (CH₂Cl₂) with pyridine (Py) as a catalyst.

- Step 2 : Coupling reactions with dibenzyl formamidomalonate in acetone under basic conditions (K₂CO₃).

- Step 3 : Cyclization using POCl₃ in acetonitrile (MeCN).

- Step 4 : Demethylation or deprotection with BBr₃ in CH₂Cl₂ . These steps highlight the need for precise stoichiometric control and inert reaction conditions to avoid side products.

Q. What analytical techniques are recommended for confirming the structure and purity of the compound?

- Purity Assessment : High-performance liquid chromatography (HPLC) with >95.0% purity thresholds, as referenced in similar compound analyses .

- Structural Confirmation : Nuclear Magnetic Resonance (¹H/¹³C NMR) for backbone characterization, and Mass Spectrometry (MS) for molecular weight verification.

- Thermal Stability : Differential Scanning Calorimetry (DSC) to monitor decomposition points, given the compound’s sensitivity to heat .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Storage : Store in a cool, dry environment away from heat sources (≥210°C ignition risk) .

- Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- Disposal : Follow institutional guidelines for organic waste, particularly for compounds with reactive functional groups (e.g., carboxylic acid).

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize byproducts?

- Reagent Optimization : Replace POCl₃ with milder cyclization agents (e.g., T3P®) to reduce side reactions.

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps to enhance solubility and reaction efficiency.

- Catalytic Methods : Explore asymmetric catalysis (e.g., chiral ligands) for stereoselective synthesis, as seen in related dihydroisoquinoline derivatives .

- Purification : Use preparative HPLC or recrystallization in ethanol/water mixtures to isolate high-purity fractions.

Q. How does the compound’s stability under different pH and temperature conditions affect experimental design?

- pH Sensitivity : Conduct stability studies in buffered solutions (pH 3–9) using UV-Vis spectroscopy to identify degradation thresholds.

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine safe handling temperatures (avoid >80°C based on analogous compounds) .

- Light Sensitivity : Store in amber vials if photodegradation is observed via accelerated stability testing.

Q. What strategies can resolve discrepancies in biological activity data from different assay conditions?

- Assay Validation : Include positive controls (e.g., known enzyme inhibitors) and replicate experiments (n ≥ 3) to ensure reproducibility.

- Solvent Compatibility : Test activity in multiple solvents (DMSO, ethanol) to rule out solvent interference, as seen in related bioactive molecules .

- Metabolite Profiling : Use LC-MS to identify potential degradation products or metabolites that may alter bioactivity outcomes.

Q. How can computational modeling aid in predicting the compound’s reactivity or binding interactions?

- Docking Studies : Employ software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors).

- DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., carboxyl group nucleophilicity) .

- MD Simulations : Model solvation effects and conformational stability in aqueous environments.

Methodological Notes

- Safety Protocols : Always cross-reference safety data sheets (SDS) and institutional guidelines, particularly for compounds with hazardous reagents (e.g., BBr₃) .

- Data Reproducibility : Document reaction parameters (time, temperature, solvent ratios) meticulously to enable replication.

- Ethical Compliance : Ensure biological testing adheres to local ethics committees’ regulations for in vitro/in vivo studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.